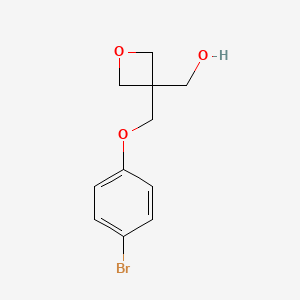
(3-(4-Bromophenoxymethyl)oxetan-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(4-Bromophenoxymethyl)oxetan-3-yl)methanol is an organic compound that features a bromophenyl group attached to an oxetane ring, which is further connected to a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-Bromophenoxymethyl)oxetan-3-yl)methanol typically involves the following steps:
Formation of the oxetane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the bromophenyl group: This step may involve nucleophilic substitution reactions where a bromophenyl halide reacts with an oxetane derivative.
Attachment of the methanol group: This can be done through reduction reactions or other suitable methods.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(3-(4-Bromophenoxymethyl)oxetan-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or H₂ (Hydrogen) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in the development of bioactive molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of (3-(4-Bromophenoxymethyl)oxetan-3-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxetane ring can provide stability and unique reactivity, while the bromophenyl group can enhance binding affinity to biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-(4-Chlorophenoxymethyl)oxetan-3-yl)methanol
- (3-(4-Fluorophenoxymethyl)oxetan-3-yl)methanol
- (3-(4-Methylphenoxymethyl)oxetan-3-yl)methanol
Uniqueness
(3-(4-Bromophenoxymethyl)oxetan-3-yl)methanol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can also be a site for further functionalization, making this compound versatile for various applications.
Propriétés
Formule moléculaire |
C11H13BrO3 |
|---|---|
Poids moléculaire |
273.12 g/mol |
Nom IUPAC |
[3-[(4-bromophenoxy)methyl]oxetan-3-yl]methanol |
InChI |
InChI=1S/C11H13BrO3/c12-9-1-3-10(4-2-9)15-8-11(5-13)6-14-7-11/h1-4,13H,5-8H2 |
Clé InChI |
NTGRODVKCWXZLU-UHFFFAOYSA-N |
SMILES canonique |
C1C(CO1)(CO)COC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


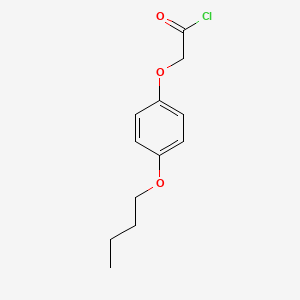

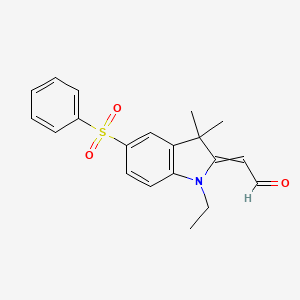
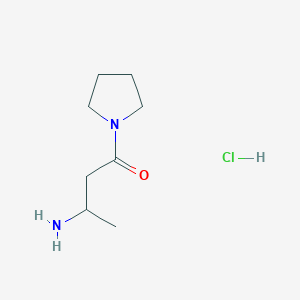

![1-(tert-butoxycarbonyl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B13938274.png)
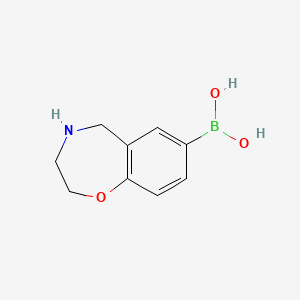
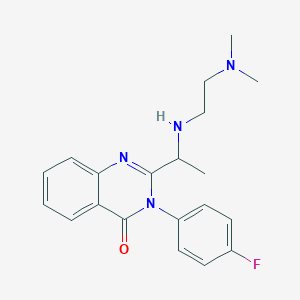

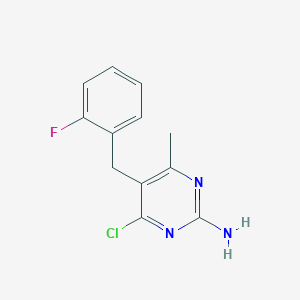
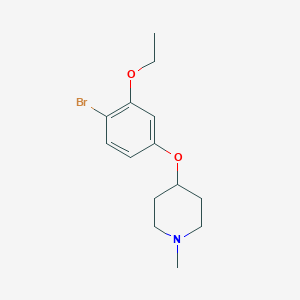

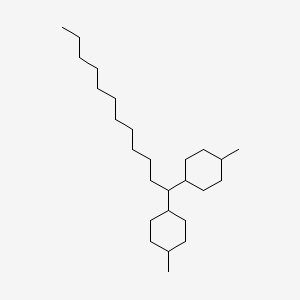
![3-Chloro-4-((1-methyl-1H-benzo[d]imidazol-5-yl)oxy)aniline](/img/structure/B13938324.png)
